molecular formula C8H9N3O4 B3051116 1-[(4-Nitrobenzyl)oxy]urea CAS No. 31150-87-5

1-[(4-Nitrobenzyl)oxy]urea

Cat. No.: B3051116
CAS No.: 31150-87-5
M. Wt: 211.17 g/mol
InChI Key: NIRQVZUQDNTANO-UHFFFAOYSA-N
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Description

1-[(4-Nitrobenzyl)oxy]urea is an organic compound characterized by the presence of a nitrobenzyl group attached to an oxyurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Nitrobenzyl)oxy]urea can be synthesized through a versatile and efficient two-step process. The first step involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the desired urea compound . This method is highly efficient and provides the compound in high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of the synthesis process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Nitrobenzyl)oxy]urea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted ureas and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Nitrobenzyl)oxy]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrobenzyl)oxy]urea involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its mechanism of action .

Comparison with Similar Compounds

    Hydroxyurea: A well-known compound with similar structural features but different biological activity.

    N-Benzylurea: Shares the benzylurea moiety but lacks the nitro group, resulting in different chemical properties.

Uniqueness: 1-[(4-Nitrobenzyl)oxy]urea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

(4-nitrophenyl)methoxyurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c9-8(12)10-15-5-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H3,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRQVZUQDNTANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300929
Record name 1-[(4-nitrobenzyl)oxy]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31150-87-5
Record name NSC140041
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(4-nitrobenzyl)oxy]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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